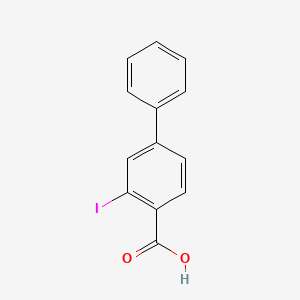

3-Iodobiphenyl-4-carboxylic acid

Description

Significance of Biphenyl (B1667301) Carboxylic Acids as Molecular Scaffolds

Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl core—two phenyl rings linked by a single bond—with one or more carboxylic acid functional groups. This structural framework is of considerable importance in several scientific fields. In medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure" because it is found in numerous medicinally active compounds and commercial pharmaceuticals. ajgreenchem.com Derivatives of biphenyl carboxylic acids have been developed as anti-inflammatory, analgesic, and antipyretic agents, such as Diflunisal. ajgreenchem.comajgreenchem.com Furthermore, this scaffold is integral to drugs with a wide range of applications, including as antihypertensives, antitumor agents, and antimicrobials. ajgreenchem.comajgreenchem.com The carboxylic acid group itself plays a crucial role in drug design and the biochemistry of living systems. ajgreenchem.com

Beyond pharmaceuticals, biphenyl derivatives are vital intermediates for producing a variety of agrochemicals, as well as advanced materials like the fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. ajgreenchem.com The specific arrangement of the phenyl rings and the position of the carboxylic acid group can be systematically modified, allowing chemists to fine-tune the molecule's properties for specific applications. researchgate.net For instance, they can serve as precursors for receptors built upon a biphenyl framework. nih.gov

Overview of 3-Iodobiphenyl-4-carboxylic Acid's Relevance in Synthetic Organic Chemistry and Materials Science

This compound is a specific derivative that has garnered attention for its utility as a versatile building block in synthetic organic chemistry. Its structure is characterized by a biphenyl backbone with a carboxylic acid group at the 4-position of one phenyl ring and an iodine atom at the 3-position of the other. This unique arrangement of functional groups makes it a valuable precursor for more complex molecules.

The presence of the iodine atom is particularly significant. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction is a powerful method for forming new carbon-carbon bonds, widely used to synthesize polyolefins, styrenes, and other substituted biphenyls. wikipedia.org The reactivity of the C-I bond allows for the strategic introduction of various organic fragments at the 3'-position, enabling the construction of a diverse library of biphenyl compounds.

Simultaneously, the carboxylic acid group offers another site for chemical modification. It can readily undergo reactions such as esterification or amidation, allowing for the attachment of other molecular moieties. The dual reactivity of this compound makes it a highly adaptable intermediate for creating compounds with tailored properties for potential use in pharmaceuticals and agrochemicals. lookchem.com In materials science, iodo-substituted biphenyls are explored as precursors for liquid crystalline materials, where the specific substitution pattern influences the thermal and optical properties of the resulting materials.

The solid-state structure of this compound has been elucidated by X-ray diffraction, revealing that the molecules form centrosymmetric, hydrogen-bonded dimers through their carboxylic acid groups. iucr.org The crystals are triclinic, and this structural information is valuable for understanding the intermolecular interactions that govern its physical properties. iucr.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5737-84-8 | chemsrc.com, chemicalbook.com, bldpharm.com |

| Molecular Formula | C13H9IO2 | iucr.org, bldpharm.com, |

| Molecular Weight | 324.11 g/mol | bldpharm.com, |

| IUPAC Name | 3'-Iodo-[1,1'-biphenyl]-4-carboxylic acid | bldpharm.com |

| Crystal System | Triclinic | iucr.org |

| Space Group | P1 | iucr.org |

| Unit Cell Dimensions | a=8.61 Å, b=15.92 Å, c=4.36 Å | iucr.org |

| Unit Cell Angles | α=92.88°, β=108.82°, γ=90.00° | iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNTXRUYTWXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722269 | |

| Record name | 3-Iodo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5737-84-8 | |

| Record name | 3-Iodo[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Iodobiphenyl 4 Carboxylic Acid and Its Analogues

Cross-Coupling Methodologies

Cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. acs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex. nih.gov For the synthesis of biphenyl (B1667301) structures, palladium-catalyzed methods are the most prominent and well-developed.

Palladium-Catalyzed Approaches

Palladium catalysts are highly effective in mediating the formation of aryl-aryl bonds, offering a versatile platform for synthesizing a wide array of biphenyl derivatives. nih.gov These approaches benefit from the catalyst's ability to cycle through different oxidation states (typically Pd(0) and Pd(II)), facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron reagent with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is particularly valuable for synthesizing biphenyl carboxylic acids. A general approach involves the reaction of a bromobenzoic acid with an arylboronic acid. researchgate.net For instance, the synthesis of biphenyl-4-carboxylic acid can be achieved by coupling 4-bromobenzoic acid with phenylboronic acid. researchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. Water-soluble fullerene-supported PdCl2 nanocatalysts have been shown to be effective, allowing the reaction to proceed in high yields at room temperature in water. researchgate.net

| Catalyst (mol%) | Base (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 0.05 | K2CO3 (2) | Water | 4 | >90 |

| 0.01 | K2CO3 | Water | 4 | High |

This methodology can be adapted for the synthesis of 3-Iodobiphenyl-4-carboxylic acid by selecting the appropriate starting materials, such as coupling 3-iodo-4-bromobenzoic acid with phenylboronic acid or 4-carboxy-3-iodophenylboronic acid with a suitable aryl halide.

Palladium-catalyzed direct arylation has emerged as a powerful alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. dntb.gov.ua This approach involves the direct coupling of a C-H bond with an organic halide. An efficient protocol for the direct para-arylation of unfunctionalized phenols with aryl iodides has been reported. rsc.orgresearchgate.net

The reaction typically employs a palladium acetate (B1210297) catalyst in the presence of a silver salt and an acid, with a mixture of water and acetic acid as the solvent. researchgate.net While this specific protocol focuses on phenols, the underlying principle of C-H activation can be applied to other substrates. For the synthesis of analogues of this compound, one could envision the direct arylation of a suitably substituted benzoic acid derivative. For example, methods have been developed for the auxiliary-directed, palladium-catalyzed β-arylation of sp2 C-H bonds in carboxylic acid derivatives using an aryl iodide coupling partner. nih.gov Density functional theory calculations have provided mechanistic insights into the palladium-catalyzed γ-C(sp3)-H arylation of alkylamines with 2-iodobenzoic acid, highlighting the role of the ortho-carboxylate group in facilitating the reaction. nih.gov

| Catalyst | Additive | Acid | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 | AgOAc | TsOH | H2O/AcOH | 70°C |

Decarboxylative cross-coupling reactions utilize carboxylic acids or their salts as coupling partners, offering a significant advantage due to the low cost and wide availability of these starting materials. acs.orgwikipedia.org In these reactions, a carboxylic acid is coupled with an organic halide, leading to the formation of a new carbon-carbon bond with the concurrent loss of carbon dioxide (CO2). wikipedia.org This approach avoids the use of often sensitive and expensive organometallic reagents. acs.org

The mechanism often involves a bimetallic catalyst system, for example, where a palladium complex activates the aryl halide and a copper complex facilitates the decarboxylation of the carboxylate to generate an arylcopper intermediate. acs.org This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to form the biaryl product. wikipedia.org

While related to decarboxylative strategies, decarbonylative reactions involve the loss of carbon monoxide (CO) from a carboxylic acid derivative, such as an aroyl fluoride. nih.gov This approach provides an alternative class of electrophiles for cross-coupling reactions. nih.gov A palladium(0)/BrettPhos-catalyzed decarbonylative chlorination has been developed for the synthesis of various (hetero)aryl chlorides. nih.gov This method can be integrated into a one-pot, two-step sequence where the initial decarbonylative chlorination is followed by a cross-coupling reaction using the same palladium catalyst to form various C-C and C-heteroatom bonds. nih.gov In contrast, decarboxylative halogenation (or halodecarboxylation) involves the cleavage of a C-C bond in a carboxylic acid to form an organic halide and CO2. nih.govacs.org This process is a fundamental method for synthesizing organic halides from readily available carboxylic acids. nih.govacs.org

Decarboxylation can serve as a driving force for annulation reactions, enabling the construction of complex polycyclic systems. mdpi.comresearchgate.net These highly convergent, multicomponent reactions can generate fused polyheterocyclic frameworks in an environmentally friendly manner, producing only CO2 and water as byproducts. mdpi.comresearchgate.net For example, decarboxylative [3+2] cycloadditions have been utilized to synthesize pyrrolidine (B122466) derivatives. mdpi.com This strategy involves a sequential process where a decarboxylative cycloaddition is followed by a second annulation step. mdpi.com While often applied to the synthesis of heterocyclic systems, the principle of using decarboxylation to trigger ring-forming cascades can be a powerful tool in the synthesis of complex carbocyclic structures as well.

Decarboxylative Cross-Coupling Strategies

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed Diphenylation)

While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are workhorses in biaryl synthesis, copper-catalyzed methods represent a classical and still highly relevant alternative for constructing the biphenyl core. The Ullmann reaction, traditionally a copper-promoted homocoupling of aryl halides at high temperatures, has seen significant advancements. Modern protocols often employ copper catalysts with specific ligands, enabling cross-coupling reactions under milder conditions.

For the synthesis of a biphenyl scaffold, a copper-catalyzed reaction could involve the coupling of two different aryl halides or an aryl halide with another organometallic reagent. A key advantage is the often lower cost of copper catalysts compared to palladium. In the context of synthesizing precursors for this compound, a copper-catalyzed coupling could be envisioned between a suitably substituted iodobenzene (B50100) derivative and a functionalized phenyl ring.

Research has shown that the use of ligands such as 8-hydroxyquinoline-N-oxide or picolinic acid can significantly improve the efficiency and substrate scope of copper-catalyzed cross-coupling reactions. nih.govmit.edu For instance, 8-hydroxyquinolin-N-oxide has been demonstrated as a highly effective ligand for the copper-catalyzed hydroxylation of aryl iodides and bromides, indicating its potential to facilitate related C-C bond formations under mild conditions. nih.gov Similarly, copper-catalyzed decarboxylative couplings, where an alkynyl carboxylic acid couples with an aryl halide, showcase the versatility of copper in forging new carbon-carbon bonds. scispace.com These methods provide alternative pathways that can sometimes offer different chemoselectivity compared to palladium systems.

| Catalyst System | Ligand | Reaction Type | Key Features |

| Copper (Cu) | 8-Hydroxyquinoline-N-oxide | Hydroxylation/Coupling | Mild conditions, excellent selectivity for aryl iodides/bromides. nih.gov |

| Copper Bromide (CuBr) | None specified | Cascade N-arylation | Inexpensive catalyst, uses air as an oxidant. organic-chemistry.org |

| Copper (Cu) | Picolinic Acid | O-Arylation | Tolerates a variety of functional groups, effective for hindered substrates. mit.edu |

Functional Group Interconversion Routes for Biphenyl Carboxylic Acids

The synthesis of biphenyl carboxylic acids does not always proceed via coupling of a pre-functionalized carboxylic acid-bearing ring. Often, the carboxylic acid moiety is introduced at a later stage through functional group interconversion on the pre-formed biphenyl skeleton.

Oxidative Cleavage and Rearrangement Synthesis

Oxidative cleavage is a powerful strategy for converting various functional groups into carboxylic acids. This approach can be applied to a biphenyl precursor that has a more synthetically accessible group at the desired position. For example, an alkyl group, an alkene, or an alkyne attached to the biphenyl core can be oxidatively cleaved to yield the corresponding carboxylic acid.

Several reagent systems are available for such transformations:

Alkynes: The oxidative cleavage of alkynes to carboxylic acids can be achieved using strong oxidizing agents like ozone (O₃) or a combination of ruthenium dioxide (RuO₂) and Oxone. organic-chemistry.org This method is efficient for both terminal and internal alkynes. organic-chemistry.org

Ketones: Aryl ketones can be converted to aryl carboxylic acids via aerobic photooxidation using catalysts like CBr₄, which expands the utility of the Norrish Type I reaction. organic-chemistry.org Another metal-free approach uses iodine as a catalyst with DMSO and TBHP as oxidants. organic-chemistry.org

1,3-Dicarbonyls: These compounds can undergo oxidative cleavage to give carboxylic acids under weakly basic conditions using sodium hypochlorite (B82951) pentahydrate. organic-chemistry.org

The choice of method depends on the functional group tolerance of the biphenyl substrate. These oxidative methods represent a key functional group interconversion strategy, allowing for the late-stage introduction of the carboxylic acid group. acs.org

Friedel-Crafts Acylation for Biphenyl Carboxylic Acid Precursors

The Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring, which can then be converted into a carboxylic acid. numberanalytics.comsigmaaldrich.com In the context of biphenyl carboxylic acid synthesis, biphenyl itself can be acylated to introduce a keto group, which serves as a precursor to the desired acid. nih.gov

For instance, the reaction of biphenyl with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 4-phenylbenzoyl-propionic acid. nih.gov The ketone functionality in this product can then be cleaved, for example via the haloform reaction if it's a methyl ketone, or the alkyl chain can be oxidized to afford the biphenyl carboxylic acid.

The regioselectivity of Friedel-Crafts acylation on biphenyl typically favors substitution at the para-position (4-position) due to steric hindrance and electronic effects. This makes it a highly effective method for preparing 4-biphenyl carboxylic acid precursors. The reaction is versatile and can be performed with various acylating agents, including acyl chlorides and acid anhydrides. sigmaaldrich.comnih.gov

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves breaking bonds (disconnections) to identify potential precursors (synthons). numberanalytics.com

For the target molecule, This compound , the analysis begins by identifying the key structural features: a biphenyl core, a carboxylic acid group, and an iodine atom.

Strategic Disconnections and Identification of Key Synthons

The primary strategic disconnections for this compound are the bonds that form the main scaffold and attach the key functional groups.

C-C Biphenyl Bond Disconnection: The most logical and common disconnection for a biaryl compound is the single bond connecting the two aromatic rings. This disconnection simplifies the target into two separate functionalized benzene (B151609) rings. This leads to two key synthons:

Synthon A: A 3-iodo-4-carboxyphenyl synthon, which could be an anion or a metallic species.

Synthon B: A phenyl synthon, which would act as the coupling partner, likely a cation.

Functional Group Interconversion (FGI): The carboxylic acid and iodo groups can also be considered as products of other functional groups.

C-COOH Disconnection (via FGI): The carboxylic acid can be retrosynthetically derived from a methyl group (via oxidation), a nitrile (via hydrolysis), or an acyl group (from Friedel-Crafts). ias.ac.inyoutube.com This simplifies one of the synthons.

C-I Disconnection (via FGI): The iodine can be introduced from an amine via a Sandmeyer reaction or by direct iodination of an activated ring.

A primary retrosynthetic pathway based on the C-C bond disconnection is shown below. This approach is highly convergent, allowing for the independent synthesis of the two aryl components before the key coupling step.

Retrosynthetic Pathway:

Evaluation of Precursors and Intermediates in Convergent Synthesis (e.g., 4-bromobiphenyl (B57062), 4-iodobiphenyl (B74954) as coupling partners)

In a convergent synthesis, the two fragments identified via retrosynthesis are prepared separately and then joined in a final key step. The choice of which fragment acts as the electrophile (aryl halide) and which acts as the nucleophile (organometallic reagent) is crucial for the success of the coupling reaction.

Let's consider the synthesis from two key precursors, which are derivatives of 4-halobiphenyls. A common strategy would be to first form a biphenyl core and then perform iodination and oxidation.

Scenario 1: Starting from 4-Bromobiphenyl

Starting Material: 4-Bromobiphenyl is a commercially available precursor. google.com

Nitration: Nitration of 4-bromobiphenyl would likely occur on the unsubstituted ring, but directing it to the desired position on the brominated ring can be challenging.

Iodination & Carboxylation: Subsequent introduction of iodine and a carboxylic acid (or its precursor) would require careful control of regioselectivity.

Scenario 2: Convergent Synthesis using Halogenated Benzenes

A more direct convergent approach involves coupling two simpler benzene derivatives. Based on the synthons from the retrosynthetic analysis, we can evaluate potential real-world reagents for a cross-coupling reaction like the Suzuki-Miyaura coupling.

| Reagent 1 (Electrophile) | Reagent 2 (Organometallic) | Key Reaction | Comments |

| 1,2-Diiodo-4-nitrobenzene | Phenylboronic acid | Suzuki Coupling | The higher reactivity of iodine at the 1-position (ortho to nitro) might allow for selective coupling. The nitro group can later be converted to a carboxylic acid. |

| 2-Bromo-4-methylaniline | (4-iodophenyl)boronic acid | Suzuki Coupling | The amino and methyl groups would need to be converted to iodo and carboxylic acid groups, respectively, post-coupling. |

| 4-Bromo-2-iodobenzoic acid | Phenylboronic acid | Suzuki Coupling | The challenge here is the selective coupling at the more reactive C-I bond while the C-Br bond remains intact. |

The use of precursors like 4-bromobiphenyl or 4-iodobiphenyl as intermediates themselves in a further coupling reaction is also plausible. For instance, 4-iodobiphenyl could be carboxylated and then undergo a second coupling, though this is less convergent. A patent describes the synthesis of 4-bromo-4-iodobiphenyl via iodination of 4-bromobiphenyl, creating a versatile intermediate for sequential cross-coupling reactions. google.com The differential reactivity of the C-Br and C-I bonds (C-I is more reactive in typical Pd-catalyzed couplings) allows for stepwise functionalization.

Ultimately, the most efficient route would likely involve a convergent synthesis coupling a highly functionalized benzene ring (containing precursors to the iodo and carboxyl groups) with a simple phenyl partner, such as phenylboronic acid, to minimize steps and maximize yield.

Chemical Reactivity and Derivatization Pathways of 3 Iodobiphenyl 4 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a cornerstone of organic chemistry, offering numerous pathways for derivatization. Standard transformations can be applied to 3-iodobiphenyl-4-carboxylic acid to modify its structure and properties.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comchemguide.co.uk This reaction is a reversible equilibrium-driven process where the use of excess alcohol can shift the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.comyoutube.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This transformation can be applied to this compound to produce a variety of ester derivatives, which can be useful as intermediates in the synthesis of more complex molecules.

| Reactant Alcohol | Resulting Ester Derivative | Potential Application/Significance |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-iodobiphenyl-4-carboxylate | Common intermediate for further functionalization |

| Ethanol (CH₃CH₂OH) | Ethyl 3-iodobiphenyl-4-carboxylate | Used in synthesis and as a solvent chemguide.co.uk |

| tert-Butanol ((CH₃)₃COH) | tert-Butyl 3-iodobiphenyl-4-carboxylate | The tert-butyl group can serve as a protecting group |

Amidation Reactions and Amide Derivatives

The conversion of the carboxylic acid group to an amide is another crucial transformation. Amides are prevalent in biologically active molecules and materials science. This reaction typically involves treating the carboxylic acid with an amine. Due to the lower reactivity of amines compared to alcohols, the carboxylic acid often needs to be "activated" first. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under mild conditions.

The resulting amide derivatives of this compound can be used in the development of new pharmaceutical compounds or functional materials. google.com The amide bond itself is a key structural feature in many biologically relevant molecules. nih.gov

| Reactant Amine | Resulting Amide Derivative | Potential Field of Interest |

|---|---|---|

| Ammonia (NH₃) | 3-Iodobiphenyl-4-carboxamide | Primary amide, foundational for further derivatization |

| Aniline (C₆H₅NH₂) | N-phenyl-3-iodobiphenyl-4-carboxamide | Aryl amides for materials or medicinal chemistry |

| Glycine methyl ester | Methyl 2-(3-iodobiphenyl-4-carboxamido)acetate | Peptidomimetic structures |

Decarboxylation Processes

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). wikipedia.org While direct thermal decarboxylation of aryl carboxylic acids requires harsh conditions, transition metal-catalyzed decarboxylative processes offer milder alternatives. mdpi.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgmdpi.com

One such process is protodecarboxylation, which replaces the carboxylic acid group with a hydrogen atom. This can be achieved using catalysts like silver carbonate (Ag₂CO₃) in a suitable solvent. organic-chemistry.org Another important variant is decarboxylative coupling, where the carboxylic acid is reacted with an organic halide in the presence of a metal catalyst (e.g., palladium or copper) to form a new C-C bond, with the concomitant loss of CO₂. wikipedia.org This method avoids the need for pre-formed organometallic reagents. wikipedia.orgmdpi.com For this compound, decarboxylation would lead to the formation of 3-iodobiphenyl. Additionally, decarboxylative halogenation can replace the carboxyl group with a halogen, such as iodine. mdpi.comnih.govelsevierpure.com

Aryl Iodide Reactivity and Strategic Functionalization

The carbon-iodine bond in this compound provides a versatile handle for a variety of functionalization reactions, particularly transition metal-catalyzed cross-coupling reactions.

Re-functionalization through Additional Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The high reactivity of the C-I bond allows for coupling with a wide range of partners under relatively mild conditions. The carboxylic acid group can either be preserved or protected as an ester during these transformations.

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C(sp²)-C(sp²) bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, yielding aryl alkynes. scispace.comrsc.org

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Ullmann Coupling: Copper-catalyzed reaction, often used for forming biaryl ethers or thioethers.

| Coupling Reaction | Coupling Partner | Resulting Product Structure |

|---|---|---|

| Suzuki | Phenylboronic acid | [1,1':3',1'':4'',1''']-Quaterphenyl-4'-carboxylic acid |

| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)biphenyl-4-carboxylic acid |

| Heck | Styrene | 3-(2-Phenylvinyl)biphenyl-4-carboxylic acid |

| Buchwald-Hartwig | Aniline | 3-(Phenylamino)biphenyl-4-carboxylic acid |

Directed C-H Activation Methodologies

The carboxylic acid group can function as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of C-H bonds that are typically unreactive, offering a highly efficient and atom-economical approach to molecular synthesis. nih.gov In the case of this compound, the carboxylate can direct a metal catalyst (commonly palladium) to the ortho C-H bond at the C5 position. researchgate.net

This chelation-assisted mechanism enables the introduction of various functional groups at the position adjacent to the carboxylic acid. doi.org For example, directed C-H arylation, olefination, or alkylation can be achieved by reacting the substrate with appropriate coupling partners in the presence of a palladium catalyst and an oxidant. This methodology provides a powerful route to construct highly substituted biphenyl (B1667301) systems. The development of bifunctional ligands that incorporate both a phosphine and a carboxylic acid moiety has further advanced enantioselective C-H activation reactions. nih.gov

| C-H Activation Type | Reactant | Resulting Product |

|---|---|---|

| Arylation | Iodobenzene (B50100) | 3-Iodo-[1,1':2',1'']-terphenyl-4'-carboxylic acid |

| Olefination | Styrene | 3-Iodo-5-(2-phenylvinyl)biphenyl-4-carboxylic acid |

| Alkylation | Methyl iodide | 3-Iodo-5-methylbiphenyl-4-carboxylic acid |

Biphenyl Core Functionalization

Beyond the reactivity of the iodide and carboxylic acid groups, the biphenyl core itself can be functionalized through various reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The outcome of such a reaction on this compound is dictated by the directing effects of the existing substituents. The carboxylic acid group is a deactivating group and a meta-director. The iodine atom is also deactivating but is an ortho-, para-director.

Given the positions of these substituents, the potential sites for electrophilic attack are influenced by a combination of electronic and steric factors. The positions ortho and para to the iodine are activated relative to the positions on the same ring, while the positions meta to the carboxylic acid are the least deactivated on that ring. Predicting the exact outcome can be complex, and often a mixture of products is obtained. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Biphenyl | Electronic Effect | Directing Effect |

| -COOH | 4 | Deactivating | Meta |

| -I | 3 | Deactivating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com

The carbon-iodine bond in this compound is an excellent handle for introducing additional carbonyl functionalities through palladium-catalyzed carbonylation reactions. This transformation typically involves the reaction of the aryl iodide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.

If the nucleophile is an alcohol (e.g., methanol), the product is an ester (methoxycarbonylation). nih.gov If water is used, a second carboxylic acid group can be introduced. nih.gov This reaction provides a direct method for converting the aryl iodide into a variety of carbonyl-containing derivatives, further expanding the synthetic utility of the starting material. The process is generally efficient and tolerant of various functional groups. nih.govrsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Architectures

3-Iodobiphenyl-4-carboxylic acid serves as a highly adaptable building block for constructing sophisticated molecular architectures. Its utility stems from the presence of two distinct functional groups that can undergo a variety of chemical transformations. The carboxylic acid moiety can participate in reactions like esterification and amidation, while the iodophenyl group is a key participant in cross-coupling reactions. This dual reactivity allows for the sequential and controlled synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. lookchem.com The rigid biphenyl (B1667301) core provides a well-defined structural foundation for these complex designs.

As a precursor, this compound is instrumental in the synthesis of more complex organic molecules. The iodo-substituent is particularly important as it enables carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This capability allows for the strategic attachment of other aryl, alkyl, or alkynyl groups, effectively extending the molecular framework. Furthermore, the carboxylic acid group can be used as a handle for further functionalization or as a directing group in modern synthetic methods like C–H activation, providing modular access to diverse and complex molecular scaffolds that would otherwise be difficult to prepare. nih.gov

The structure of this compound is ideally suited for the synthesis of a wide array of diversified biaryl compounds, which are prevalent motifs in many functional molecules. nih.govnih.gov The iodine atom serves as a reliable leaving group in coupling reactions, facilitating the creation of extended biphenyl systems. The carboxylic acid group can be converted into other functional groups, such as amides or esters, before or after the coupling step, leading to a broad library of derivatives. rsc.orgrsc.org This synthetic flexibility is crucial for developing structure-activity relationships in medicinal chemistry and for tuning the properties of functional materials.

| Synthetic Transformation | Reagents/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Substituted terphenyls and other extended biaryls |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | Alkynyl-substituted biphenyls |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Biphenyl carboxamides |

| Esterification | Alcohol, Acid catalyst | Biphenyl esters |

The defined geometry and bifunctionality of this compound make it an excellent candidate for use as an organic linker in the construction of highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net

In the context of COFs, molecules like this compound can serve as rigid building blocks. While direct use of this specific molecule is not widely documented, related biphenyl carboxylic acids are employed as linkers. lumtec.com.tw Through reactions that form robust covalent bonds (e.g., boronate ester or imine formation, though the carboxyl group would need modification), these linkers connect with other monomers to form a periodic, porous two- or three-dimensional network. The dimensions and properties of the resulting COF are dictated by the geometry and length of the linker.

The carboxylic acid group of this compound is particularly well-suited for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net Upon deprotonation, the carboxylate group readily coordinates with metal ions (such as zinc, cobalt, or manganese) to form metal-carboxylate clusters, which act as the secondary building units (SBUs) or nodes of the framework. researchgate.netresearchgate.net The rigid biphenyl portion of the molecule then serves as the "strut" or "linker" that connects these nodes, extending the structure into a one, two, or three-dimensional porous network. researchgate.net The choice of metal and the specific geometry of the linker determine the final topology and pore environment of the MOF. The iodine atom remains as a functional group within the pores, available for post-synthetic modification. The use of mixed-ligand systems is also a common strategy to fine-tune the properties of MOFs. nih.govuniversityofgalway.ie

Integration into Extended Frameworks

Contributions to Polymer Chemistry and Functional Materials

This compound can be incorporated into polymers to create functional materials with tailored properties. Its role can be that of a monomer integrated into the polymer backbone or a functional additive.

The molecule can serve as a monomer in step-growth polymerization. The carboxylic acid group can react with diols or diamines to form polyesters and polyamides, respectively. numberanalytics.com The inclusion of the rigid, iodinated biphenyl unit into the polymer chain can significantly influence the material's properties.

| Property | Contribution from this compound |

| Thermal Stability | The rigid biphenyl structure enhances the thermal resistance of the polymer. |

| Mechanical Strength | Incorporation of the rigid aromatic unit can increase the stiffness and strength of the material. |

| Reactivity | The iodine atom provides a reactive site for post-polymerization modification or cross-linking. |

| Optical Properties | The presence of the heavy iodine atom and the biphenyl system can alter the refractive index and other optical characteristics, which is relevant for materials like liquid crystals. |

Furthermore, carboxylic acids can be used to functionalize the surface of nanoparticles, creating organic-inorganic hybrid materials. researchgate.net For instance, this compound could be grafted onto magnetic nanoparticles to create novel catalysts or adsorbents where the nanoparticles provide easy separation and the organic shell provides specific functionality. researchgate.netnih.gov

Research in Advanced Functional Materials

Research into this compound and its derivatives extends to the creation of sophisticated functional materials designed for specific electronic, optical, and molecular-scale applications.

This compound is identified as a component in the field of electronic materials. bldpharm.com Its utility stems from its biphenyl core, which can facilitate charge transport, and its functional groups that allow it to be incorporated into larger systems. It serves as a precursor for liquid crystalline materials used in electronic displays and can be used as a monomer for electronically active polymers like COFs. bldpharm.com The presence of the iodine atom can also modify the electronic properties of the molecule, influencing its behavior in semiconductor devices or as a component in conductive polymers.

The compound is explicitly categorized for use in developing optical materials. bldpharm.com The properties that make it suitable for liquid crystals also apply to other optical applications. The biphenyl structure provides a rigid framework that can be functionalized to control how the material interacts with light. The heavy iodine atom can increase the refractive index of materials it is incorporated into. By leveraging the reactivity of the carboxylic acid and iodo groups, derivatives can be synthesized for applications such as nonlinear optics, optical data storage, and specialized coatings.

Table 2: Contribution of Structural Features to Material Properties

| Structural Feature | Contribution to Electronic Materials | Contribution to Optical Materials |

|---|---|---|

| Biphenyl Core | Provides a π-conjugated system for charge transport. | Creates a rigid, anisotropic structure influencing light interaction. |

| Iodo Group | Modifies electronic energy levels; acts as a reactive site for synthesis. | Increases refractive index (heavy atom effect); allows functionalization. |

| Carboxylic Acid Group | Enables polymerization and surface anchoring. | Provides a site for attaching chromophores or other functional moieties. |

The structure of this compound makes it a promising platform for developing derived structures that function as photoswitching materials and molecular devices. Photoswitching molecules can change their properties upon exposure to light, a key feature for molecular-scale switches and motors.

While the biphenyl unit itself is not typically photoswitchable, the compound's functional groups are key to building more complex structures. The iodo group, in particular, is an ideal handle for introducing known photoswitchable units (e.g., azobenzene, spiropyran) via cross-coupling reactions. The carboxylic acid can then serve as an anchor to attach these newly synthesized molecular devices to surfaces, nanoparticles, or into a polymer matrix. This synthetic versatility allows for the design of advanced materials where light can be used to control properties like conformation, color (photochromism), or electronic state, opening doors for applications in molecular electronics and smart materials.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4'-Iodobiphenyl-3-carboxylic acid |

| Acetic acid |

| Trans-butene diacid acid (Fumaric acid) |

| Azobenzene |

Chemical Scaffolding for Modulating Chemical Activities

The rigid yet adaptable structure of this compound makes it a valuable scaffold in the design and synthesis of molecules with tailored chemical and biological activities. Its biphenyl core provides a defined three-dimensional arrangement, while the iodo and carboxylic acid functional groups serve as versatile handles for chemical modification. This allows for the systematic modulation of a compound's properties to achieve desired interactions with biological targets.

Investigation of Chemical Interactions in Enzyme Inhibition

While direct studies on this compound as an enzyme inhibitor are not extensively documented in publicly available research, the broader class of biphenyl carboxylic acid derivatives has been a subject of investigation for their potential to inhibit various enzymes. The foundational biphenyl structure can act as a rigid scaffold that fits into the hydrophobic pockets of enzyme active sites. The carboxylic acid group is a key feature, often forming crucial hydrogen bonds or ionic interactions with amino acid residues within the target protein.

The presence and position of substituents on the biphenyl rings play a significant role in modulating the inhibitory activity. Halogens, such as the iodine atom in this compound, can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for a specific enzyme. Research on related biphenyl carboxylic acid derivatives has shown that such modifications can enhance their pharmacological profiles. For instance, derivatives of biphenyl carboxylic acids have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of enzymes involved in inflammatory pathways. The iodine atom, in particular, can lead to increased lipophilicity, potentially improving interaction with biological membranes and target engagement.

The general structure-activity relationship (SAR) for many enzyme inhibitors suggests that the biphenyl scaffold of this compound is a promising starting point for the design of new inhibitors. The carboxylic acid provides a key interaction point, and the iodine at the 3-position offers a vector for further chemical exploration to optimize potency and selectivity.

Table 1: Potential Interactions of this compound with Enzyme Active Sites

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Ionic Bonding, Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine |

| Biphenyl Core | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Iodine Atom | Halogen Bonding, Hydrophobic Interactions | Electron-deficient aromatic rings, Carbonyl groups |

Utility as Protein Degrader Building Blocks

The field of targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) being the most prominent examples. lifechemicals.com PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govsigmaaldrich.com The design of the linker is critical for the efficacy of the PROTAC, as its length, rigidity, and chemical composition influence the formation of a productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the POI. nih.gov

This compound possesses structural features that make it an attractive building block for the synthesis of PROTAC linkers. The biphenyl unit can be incorporated into the linker to provide a degree of rigidity, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. More importantly, the two functional groups on this compound, the carboxylic acid and the iodine atom, serve as versatile chemical handles for conjugation.

The carboxylic acid can be readily converted into an amide or ester, allowing for its attachment to either the warhead or the E3 ligase ligand. nih.gov Simultaneously, the iodine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing a means to connect to the other part of the PROTAC molecule. This dual functionality allows for a modular and flexible approach to the synthesis of PROTAC libraries with diverse linker architectures.

While specific examples of PROTACs incorporating this compound are not yet prevalent in the literature, the fundamental principles of PROTAC design strongly support its potential utility. The ability to introduce a semi-rigid biphenyl unit into the linker and the presence of two distinct and reactive functional groups make it a valuable scaffold for the development of novel protein degraders. Researchers have successfully used biphenyl structures in the design of PROTACs, demonstrating the viability of this approach. nih.gov

Table 2: Potential Application of this compound in PROTAC Synthesis

| Component of this compound | Role in PROTAC Structure | Potential Chemical Reactions for Linkage |

| Carboxylic Acid | Attachment point to Warhead or E3 Ligase Ligand | Amide bond formation, Esterification |

| Iodine Atom | Attachment point to Warhead or E3 Ligase Ligand | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination |

| Biphenyl Scaffold | Part of the Linker | Provides conformational rigidity |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 3-Iodobiphenyl-4-carboxylic acid at the atomic level.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic character of a molecule is fundamental to its reactivity. Frontier Molecular Orbital Theory (FMOT) simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is typically associated with the electron-rich regions of the molecule, acting as the electron donor in a reaction. The LUMO, conversely, represents the electron-deficient regions and acts as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

The presence of the electron-withdrawing carboxylic acid group and the iodine atom significantly influences the electronic landscape. The iodine atom, while a halogen, can participate in halogen bonding and also affects the electron density distribution across the biphenyl (B1667301) system. DFT calculations can map this distribution through molecular electrostatic potential (MEP) surfaces, visually identifying the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites. For instance, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group is a site of positive potential.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Biphenyl System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest energy orbital containing electrons; acts as an electron donor. |

| LUMO | -1.8 | Lowest energy orbital without electrons; acts as an electron acceptor. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. |

Note: This table provides example values for a generic substituted biphenyl to illustrate the concept. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

For this compound, steric hindrance between the atoms at the ortho positions of the biphenyl linkage plays a significant role. The iodine atom at position 3 introduces steric bulk, influencing the preferred dihedral angle. The most stable conformation is typically a non-planar, twisted structure, which minimizes steric repulsion.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, often in a solvent environment. By simulating the movements of all atoms according to classical mechanics, MD can explore the conformational landscape, showing how the molecule flexes, bends, and rotates at a given temperature. These simulations are valuable for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors, and how its conformation adapts to its environment.

Spectroscopic Property Predictions relevant to structural characterization

Quantum chemical calculations are a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show a strong linear correlation with experimental spectra. This is invaluable for assigning specific peaks in the experimental spectrum to particular atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): Calculations can determine the vibrational frequencies and intensities of a molecule. These correspond to the absorption peaks in an Infrared (IR) spectrum and the scattered peaks in a Raman spectrum. Each calculated vibrational mode can be animated to visualize the specific atomic motions involved, such as C-H stretches, C=O stretches of the carboxylic acid, or vibrations involving the C-I bond. Comparing the predicted spectrum with the experimental one helps in the structural elucidation and vibrational assignment.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Carboxylic Acid) | Stretching | ~3500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | ~1750-1700 | Strong |

| C-I | Stretching | ~600-500 | Medium |

| C-C (Biphenyl) | Ring Stretching | ~1600-1450 | Medium-Strong |

Note: These are typical ranges and the exact calculated values would depend on the specific computational method and basis set used.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Reaction Pathway Elucidation

For any chemical reaction, the reactants must pass through a high-energy transition state (TS) to become products. Computational methods can locate the geometry of these transition states and calculate their energy, which corresponds to the activation energy of the reaction.

A common and important reaction for this compound is the Suzuki-Miyaura cross-coupling, where the iodine atom is replaced by an aryl or vinyl group. The reaction pathway involves several steps: oxidative addition of the aryl iodide to a palladium(0) catalyst, transmetalation from a boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Theoretical studies can model each of these steps, calculating the energy of all intermediates and transition states. This creates an energy profile for the entire reaction pathway, which helps to identify the rate-determining step—the step with the highest activation energy. The presence of the carboxylic acid group can influence the reaction pathway, potentially by interacting with the catalyst or other reagents.

Role of Ligands and Catalysts in Reaction Efficiency and Selectivity

In transition metal-catalyzed reactions, such as the Suzuki coupling, ligands coordinated to the metal center play a crucial role. They can affect the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.

Computational modeling can explain how different ligands, such as phosphines or N-heterocyclic carbenes, influence the reaction. By calculating the properties of the catalyst-ligand complex, chemists can understand:

Steric Effects: How the bulkiness of a ligand affects the ease with which the reactant can approach the metal center.

Electronic Effects: How the electron-donating or electron-withdrawing nature of a ligand alters the electron density on the metal, thereby influencing the rates of key steps like oxidative addition and reductive elimination.

For reactions involving this compound, computational studies can compare the efficacy of different palladium-ligand systems. By modeling the transition states for the reaction with various ligands, it is possible to predict which catalyst system will lead to the highest reaction rate and yield, guiding the selection of optimal experimental conditions.

Hydrogen-Bonding Interactions and Their Influence on Reactivity

The crystal structure of this compound reveals significant insights into its intermolecular interactions. In the solid state, the molecules form centrosymmetric hydrogen-bonded dimers. iucr.org This is a common structural motif for carboxylic acids, where the carboxyl groups of two molecules interact through a pair of O—H···O hydrogen bonds. researchgate.netnih.gov This dimerization effectively doubles the size of the molecule, which in turn influences its physical properties, such as its boiling point. researchgate.net

The presence of these strong hydrogen bonds can influence the reactivity of the carboxylic acid group. For a reaction to occur at the carboxyl group, energy must be expended to break these hydrogen bonds. This can affect the kinetics of reactions such as esterification or amidation.

In solution, the extent of dimerization depends on the solvent. In non-polar solvents, the dimeric structure is likely to persist, while in polar, protic solvents, the carboxylic acid can form hydrogen bonds with solvent molecules, disrupting the dimer. researchgate.net These interactions with the solvent can also modulate the reactivity of the compound.

For comparison, the related compound 2'-Iodobiphenyl-4-carboxylic acid also exhibits the formation of centrosymmetric hydrogen-bonded dimers in its crystal structure. iucr.org This suggests that this is a robust feature of iodobiphenyl-carboxylic acids. The table below summarizes the crystallographic data for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H9IO2 | iucr.org |

| Crystal System | Triclinic | iucr.org |

| Space Group | P1 | iucr.org |

| a (Å) | 8.61 | iucr.org |

| b (Å) | 15.92 | iucr.org |

| c (Å) | 4.36 | iucr.org |

Structure-Reactivity Relationship Studies

The reactivity of this compound is a function of its constituent parts: the biphenyl system, the iodine atom, and the carboxylic acid group. Structure-reactivity relationship (SAR) studies help to elucidate how modifications to this structure influence its chemical behavior.

Influence of Substituents on Chemical Reactivity and Selectivity

The introduction of different substituent groups onto the biphenyl scaffold of molecules similar to this compound can have a profound impact on their chemical reactivity and biological activity. For instance, in studies of biphenyl derivatives as potential anticancer agents, the nature and position of substituents are critical for their efficacy. ajgreenchem.com

In a study on halomethylene-biphenyl-diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors, it was observed that the position of substituents on the biphenyl ring significantly affected antiviral potency. acs.org Compounds with substituents at the 3-position were generally more potent than those with substituents at the 2-position. acs.org Furthermore, electron-donating groups on the biphenyl moiety, such as methyl or methoxy (B1213986) groups, led to higher antiviral activity compared to electron-withdrawing groups. acs.org

While these studies are not on this compound itself, they provide valuable insights into the structure-activity relationships of substituted biphenyls. It can be inferred that modifying the substitution pattern of this compound would similarly lead to a range of reactivities and selectivities in various chemical and biological contexts.

The following table provides examples of how different substituents on a biphenyl core can influence biological activity, drawn from studies on related compounds.

| Compound Series | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halomethylene-biphenyl-diarylpyrimidines | Electron-donating (e.g., -CH3, -OCH3) | Increased antiviral activity | acs.org |

| Halomethylene-biphenyl-diarylpyrimidines | Electron-withdrawing (e.g., -Cl, -CF3) | Decreased antiviral activity | acs.org |

| Biphenyl carboxylic acids | Benzyloxy group | Potent anticancer activity | ajgreenchem.com |

Analysis of Steric and Electronic Effects on Reaction Outcomes

The reactivity of this compound is governed by a combination of steric and electronic effects. The iodine atom at the 3-position and the carboxylic acid at the 4-position influence the electron distribution across the biphenyl system and create steric hindrance that can direct the outcome of chemical reactions.

Electronic Effects:

Computational studies on chlorinated biphenyls have shown a good correlation between the molecular electrostatic potential (MEP) and the substitution pattern. nih.gov It is expected that similar computational analyses of this compound and its derivatives would reveal how the electronic landscape of the molecule changes with different substituents, thereby influencing its reactivity.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of biphenyl derivatives. The iodine atom, being relatively large, can sterically hinder the approach of reactants to the adjacent positions on the phenyl ring. This can affect the regioselectivity of reactions such as further aromatic substitution.

In nucleophilic acyl substitution reactions at the carboxylic acid group, the steric bulk of the nucleophile and the biphenyl moiety itself can affect the reaction rate. sketchy.com Increased steric hindrance around the carbonyl carbon can slow down the reaction. sketchy.com

The interplay of these steric and electronic effects is critical in determining the outcome of chemical transformations involving this compound.

Future Research Directions and Emerging Perspectives

Innovation in Sustainable and Green Synthetic Methodologies

The synthesis of biphenyl (B1667301) carboxylic acids traditionally relies on methods like the Suzuki-Miyaura cross-coupling reaction. A typical route involves the palladium-catalyzed coupling of 3-carboxyphenylboronic acid with a suitable iodinated benzene (B151609) derivative. While effective, these methods often involve organic solvents, elevated temperatures, and sometimes require extensive purification steps like silica (B1680970) gel column chromatography.

Future research is progressively focusing on aligning such synthetic protocols with the principles of green chemistry. A promising direction is the adoption of microwave-assisted synthesis, which has been shown to accelerate reactions, often leading to higher yields in shorter timeframes (e.g., 5-10 minutes). nih.gov Furthermore, exploring water as a reaction solvent, in place of traditional organic solvents like dioxane or DME, represents a significant step towards a more environmentally benign process. nih.gov Innovations that lead to scalable protocols without the need for chromatographic purification are particularly valuable, as they reduce solvent waste and energy consumption. rsc.org The development of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles, could also revolutionize the synthesis by simplifying catalyst recovery and reuse, a key feature of sustainable chemical processes. researchgate.net

| Synthetic Strategy | Conventional Approach | Proposed Green Innovation | Potential Benefits |

| Reaction Conditions | Reflux in organic solvents (e.g., DME, Dioxane) | Microwave irradiation in aqueous media nih.gov | Reduced reaction time, energy savings, less hazardous waste. |

| Catalysis | Homogeneous Palladium catalysts (e.g., Pd(PPh₃)₄) | Recoverable heterogeneous catalysts (e.g., magnetic nanoparticle-supported) researchgate.net | Simplified purification, catalyst recycling, cost reduction. |

| Purification | Silica gel column chromatography | Recrystallization; synthesis designed to avoid chromatography rsc.org | Drastic reduction in solvent use, improved process efficiency. |

Exploration of Novel Applications in Interdisciplinary Material Science

The intrinsic properties of the biphenyl-4-carboxylic acid scaffold make it a compelling monomer for the synthesis of advanced polymers. numberanalytics.com The incorporation of rigid biphenyl units into polymer chains is a known strategy to enhance the thermal stability and mechanical strength of materials. researchgate.net Specifically, derivatives of hydroxybiphenyl-carboxylic acid have been used to create wholly aromatic copolyesters. semanticscholar.org Future research could explore the polymerization of 3-Iodobiphenyl-4-carboxylic acid, or its derivatives, to create novel high-performance polyesters or polyamides. The presence of the iodine atom offers a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups or the creation of cross-linked networks to further tailor material properties.

Another emerging frontier is the use of carboxylic acids to functionalize the surface of nanomaterials. researchgate.net By anchoring this compound onto nanoparticles (e.g., iron oxide, silica), new hybrid organic-inorganic materials can be fabricated. researchgate.net These materials could find applications in catalysis, sensing, or as advanced fillers in polymer composites. The development of complex polymer architectures, such as 4-arm star-shaped poly(carboxylic acid)s, has shown potential in creating materials with significantly improved mechanical properties for biomedical applications like dental cements. nih.gov This suggests that exploring similar complex architectures with this compound could lead to next-generation materials.

| Material Type | Monomer/Functionalizing Agent | Potential Property Enhancement | Example Application Area |

| High-Performance Copolyesters | This compound | Increased glass transition temperature, enhanced thermal stability. semanticscholar.org | Aerospace components, high-temperature electronics. |

| Functionalized Nanoparticles | This compound | Creation of hybrid materials with tailored surface chemistry. researchgate.net | Heterogeneous catalysis, advanced sensors. |

| Star-Shaped Polymers | This compound | Lower viscosity and improved mechanical strength in resulting materials. nih.gov | Biomedical cements, advanced composites. |

Advanced Mechanistic Elucidation and Rational Catalyst Design

A deeper understanding of reaction mechanisms is paramount for the development of more efficient and selective synthetic methods. For reactions involving this compound, mechanistic studies can illuminate the intricate interactions between reactants, catalysts, and the solvent environment. For instance, detailed studies using techniques like Density Functional Theory (DFT) calculations can clarify how different functional groups on the biphenyl rings influence reactivity or how acidic moieties interact with catalyst surfaces or stationary phases during purification. rsc.orgnih.gov

This mechanistic insight is the foundation for rational catalyst design. By understanding the precise roles of ligands, metal centers, and reaction intermediates, new catalysts can be engineered for higher efficacy. Structure-guided approaches, where catalysts or reactants are modified to create specific, favorable interactions (like hydrogen bonds), can lead to significant improvements in yield and selectivity. nih.gov Research into novel organocatalysts derived from similar ortho-iodobiphenyl structures has already shown that subtle changes in the catalyst's electronic and steric properties can dramatically increase reaction yields. rsc.org Applying these principles to the synthesis and subsequent reactions of this compound could unlock more efficient and controlled chemical transformations.

| Research Area | Objective | Methodology/Approach | Expected Outcome |

| Mechanistic Elucidation | Understand the role of substituents and solvent effects on reaction pathways. | Kinetic studies, intermediate trapping, DFT calculations. nih.gov | A predictive model of reactivity for improved process control. |

| Rational Catalyst Design | Develop catalysts with higher turnover numbers and selectivity. | Structure-guided design, modifying ligand electronics and sterics. rsc.orgnih.gov | More cost-effective and atom-economical syntheses. |

| Organocatalysis | Explore metal-free catalytic systems for key reaction steps. | Synthesis and screening of novel organocatalysts based on biphenyl scaffolds. rsc.org | Greener and potentially less expensive synthetic routes. |

Computational Predictions for Expedited Discovery and Design

In silico methods are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide experimental work, thereby saving significant time and resources. For this compound, computational chemistry can be leveraged to accelerate the discovery of new derivatives and applications. rsc.org Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including geometrical parameters, electronic structure, and vibrational frequencies, and to predict how these might change in different solvents. researchgate.net

Furthermore, molecular docking and other bioinformatics tools can predict the biological activity of derivatives. nih.govmdpi.com By modeling the interaction of molecules with the active sites of proteins, researchers can identify promising candidates for applications like enzyme inhibition before they are ever synthesized in a lab. citedrive.commdpi.com These predictive models, when correlated with experimental results, provide a powerful feedback loop for the rational design of new molecules with tailored physicochemical and biological profiles. mdpi.com

| Computational Tool | Application for this compound & Derivatives | Key Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.govresearchgate.net | Geometrical parameters, stabilization energies, molecular electrostatic potential. researchgate.net |

| Molecular Docking | Prediction of binding affinity to biological targets (e.g., enzymes). citedrive.com | Binding modes, interaction energies (ΔG), pharmacophore fit scores. citedrive.com |

| ADME/T Prediction | In silico assessment of pharmacokinetic properties. rsc.org | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological activity. | IC₅₀ values, reaction yields, physical properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodobiphenyl-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves iodination of biphenyl-4-carboxylic acid derivatives. For example, direct electrophilic iodination using iodine monochloride (ICl) in acetic acid at 60–80°C can introduce iodine at the meta position. Catalyst choice (e.g., palladium for cross-coupling) and solvent polarity (DMF or toluene) critically influence regioselectivity and yield. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity. Optimization involves monitoring reaction progress with TLC and adjusting stoichiometry of iodinating agents .

Q. How can researchers purify this compound to achieve >95% HPLC purity?

- Methodological Answer : After synthesis, crude product is dissolved in a minimal volume of hot ethanol, filtered to remove insoluble impurities, and cooled to induce crystallization. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is employed. Acid-base extraction (using 1M NaOH and HCl) isolates the carboxylic acid moiety. Purity is validated via melting point analysis (expected range: 220–240°C, based on biphenylcarboxylic acid analogs) and NMR (characteristic aromatic proton splitting patterns) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows peaks for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid (δ 12–13 ppm). C NMR confirms iodine’s electron-withdrawing effect (upfield shift of adjacent carbons).

- HPLC : Retention time comparison with standards under isocratic conditions (70:30 methanol/water, 0.1% TFA).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).

- Elemental Analysis : Verifies C, H, and I content (±0.3% deviation) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Respiratory protection (P95 masks) is advised during large-scale synthesis .

Advanced Research Questions

Q. How can regioselective iodination be achieved at the 3-position of biphenyl-4-carboxylic acid?

- Methodological Answer : Directed ortho-metalation (DoM) strategies using directing groups (e.g., trimethylsilyl) on the biphenyl scaffold can enhance meta-iodination. Alternatively, transition-metal catalysis (Pd(OAc)/CuI) with aryl boronic acids enables Suzuki coupling for late-stage iodination. Computational modeling (DFT studies) predicts electron density distribution to guide reagent selection .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation <5% when stored in amber vials. The compound is stable in acidic conditions (pH 2–4) but undergoes decarboxylation above pH 8. Thermal gravimetric analysis (TGA) indicates decomposition onset at 250°C. LC-MS identifies major degradation products (e.g., biphenyl derivatives via C-I bond cleavage) .

Q. How can contradictions between computational predictions and experimental data on reaction yields be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via in situ FT-IR or F NMR (if fluorine tags are used) tracks intermediate formation. Statistical tools (e.g., multivariate ANOVA) identify critical variables (temperature, catalyst loading) for Design of Experiments (DoE) optimization .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Methodological Answer : Synthesize analogs with halogen substitutions (Br, Cl) or carboxylate bioisosteres (tetrazole, sulfonamide). Assess biological activity (e.g., enzyme inhibition IC) and correlate with steric/electronic parameters (Hammett σ constants). Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or PPARγ. Pharmacokinetic studies (logP, plasma stability) guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.